2-Amino-3-(4-tert-butylphenyl)propan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-3-(4-tert-butylphenyl)propan-1-ol is an organic compound with the molecular formula C13H21NO It is a derivative of phenylpropanolamine, featuring a tert-butyl group attached to the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-(4-tert-butylphenyl)propan-1-ol typically involves the reaction of 4-tert-butylbenzaldehyde with nitroethane to form 4-tert-butylphenyl-2-nitropropene. This intermediate is then reduced using a suitable reducing agent such as lithium aluminum hydride (LiAlH4) to yield this compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The choice of reducing agents and reaction conditions may vary to optimize yield and purity. Common industrial practices include the use of catalytic hydrogenation for the reduction step, which can be more efficient and scalable .
Chemical Reactions Analysis
Types of Reactions
2-Amino-3-(4-tert-butylphenyl)propan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form secondary or tertiary amines.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation are commonly used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products Formed
Oxidation: Formation of 4-tert-butylbenzaldehyde or 4-tert-butylacetophenone.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of halogenated derivatives or esters.
Scientific Research Applications
2-Amino-3-(4-tert-butylphenyl)propan-1-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, such as its use in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Amino-3-(4-tert-butylphenyl)propan-1-ol involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. The tert-butyl group provides steric hindrance, affecting the compound’s binding affinity and selectivity .
Comparison with Similar Compounds
Similar Compounds
Phenylpropanolamine: Lacks the tert-butyl group, resulting in different chemical and biological properties.
4-tert-Butylphenylpropanolamine: Similar structure but different functional groups, leading to variations in reactivity and applications.
Uniqueness
2-Amino-3-(4-tert-butylphenyl)propan-1-ol is unique due to the presence of both the amino and hydroxyl groups, along with the bulky tert-butyl group. This combination of functional groups and steric effects makes it a valuable compound for various chemical reactions and applications .
Properties
Molecular Formula |
C13H21NO |
---|---|
Molecular Weight |
207.31 g/mol |
IUPAC Name |
2-amino-3-(4-tert-butylphenyl)propan-1-ol |
InChI |
InChI=1S/C13H21NO/c1-13(2,3)11-6-4-10(5-7-11)8-12(14)9-15/h4-7,12,15H,8-9,14H2,1-3H3 |
InChI Key |
YEGLJTBUJZHJCW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)CC(CO)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.